Pyrrole-ND

Description

Contextualization within Heterocyclic Chemistry

Heterocyclic compounds, characterized by ring structures containing atoms other than carbon, form a cornerstone of organic chemistry. Among these, nitrogen-containing heterocycles hold particular significance due to their prevalence in natural products and their diverse chemical reactivity. Pyrrole (B145914) is a fundamental five-membered aromatic heterocycle containing one nitrogen atom researchgate.netacs.org. Its structure, a planar ring with six pi electrons (four from the two double bonds and two from the nitrogen's lone pair), fulfills Hückel's rule, granting it aromatic stability researchgate.net. This aromaticity distinguishes it from non-aromatic cyclic amines like pyrrolidine (B122466) molaid.com. Pyrrole serves as a foundational unit for a vast array of more complex molecules, both naturally occurring and synthetic acs.org. It is structurally related to other five-membered heterocycles like furan (B31954) (containing oxygen) and thiophene (B33073) (containing sulfur) alfa-chemistry.com.

The pyrrole ring system is an integral part of numerous biologically important molecules, including the porphyrins found in heme (a component of hemoglobin) and chlorophyll, vitamin B12, and bile pigments like bilirubin (B190676) acs.orgmolaid.comnih.gov. The presence of the pyrrole core in such vital natural products underscores its fundamental importance in biological systems acs.org. Beyond natural occurrences, pyrrole and its derivatives are synthesized through various methods, including the Paal-Knorr synthesis and the Knorr pyrrole synthesis nih.gov.

Significance of Pyrrole Derivatives in Modern Chemical Science

The significance of pyrrole derivatives in modern chemical science is vast and continues to expand. Their unique electronic properties, influenced by the nitrogen heteroatom and the aromatic pi system, allow for diverse chemical transformations and interactions acs.org. This reactivity makes them valuable building blocks in organic synthesis for constructing complex molecular architectures researchgate.net.

Pyrrole derivatives exhibit a wide range of biological activities, making them crucial in pharmaceutical research and development molaid.comnih.gov. They are found as core structures or substituents in numerous drugs with various therapeutic applications, including antibacterial, antiviral, anticancer, anti-inflammatory, and antipsychotic agents molaid.com. Examples of marketed drugs containing a pyrrole moiety include atorvastatin, ketorolac, and sunitinib (B231) nih.gov. The ongoing challenge of developing new therapeutic agents, particularly in the face of increasing drug resistance, highlights the continued importance of exploring pyrrole derivatives for novel biological activities .

Beyond pharmaceuticals, pyrrole derivatives are significant in materials science. Polypyrrole, a conducting polymer derived from pyrrole, has applications in areas such as sensors, actuators, and electronic devices nih.gov. Pyrrole-based pigments are also used commercially for their lightfast red, scarlet, and carmine (B74029) colors nih.gov.

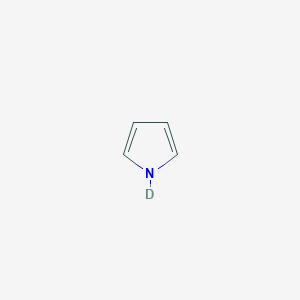

Specific derivatives of pyrrole are often synthesized and studied to probe reaction mechanisms, investigate structure-activity relationships, or serve as labeled compounds in spectroscopic analysis. One such derivative is 1-deuteriopyrrole, also known as Pyrrole-ND. This compound is a form of pyrrole where the hydrogen atom attached to the nitrogen is replaced by deuterium (B1214612). The introduction of deuterium, an isotope of hydrogen, can alter spectroscopic properties and provide insights into reaction pathways without significantly changing the compound's chemical behavior.

Research utilizing N-deuteriopyrrole (1-deuteriopyrrole) has been employed in mechanistic studies, for instance, to track the fate of the nitrogen-bound hydrogen in reactions like Friedel-Crafts ring-coupling, demonstrating the retention of deuterium in the reaction products researchgate.net. Deuterated pyrrole derivatives have also been generated by quenching intermediates with deuterated water (D2O) in studies investigating reaction mechanisms, such as the acylation of N-p-toluenesulfonylpyrrole nih.gov. While comprehensive research findings and extensive data tables specifically for 1-deuteriopyrrole in isolation are often context-dependent within specific studies, its basic physical properties are documented:

| Property | Value | Source |

| Molecular Formula | C₄H₄DN or C₄H₅N (PubChem entry) | , |

| Molecular Weight | 68.10 g/mol or 68.048475910 Da | , |

| Boiling Point | 129.8 °C at 760 mmHg | |

| Density | 1.005 g/cm³ | |

| XLogP3 | 0.7 | |

| IUPAC Name | 1-deuteriopyrrole | , |

| Synonyms | This compound, N-Deutero-pyrrol, 1H-Pyrrole-1-d(9ci) | , |

| PubChem CID | 20111762 | |

| CAS Number | 10162-82-0 |

Structure

3D Structure

Properties

IUPAC Name |

1-deuteriopyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N/c1-2-4-5-3-1/h1-5H/i/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAESVJOAVNADME-DYCDLGHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]N1C=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

68.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Pyrrole Derivatives

Recent Developments in Pyrrole (B145914) Ring Construction

Contemporary research in constructing the pyrrole ring has involved modifying traditional reactions, exploring novel catalytic systems, and implementing greener chemical processes such as mechanochemistry and continuous flow synthesis. lucp.netresearchgate.netthieme-connect.com

Modified Paal-Knorr Synthesis Approaches

The Paal-Knorr synthesis, a long-standing method for producing pyrroles through the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine under acidic conditions, remains popular due to its simplicity. nih.govrgmcet.edu.in However, the often harsh conditions of the classical method can be detrimental to sensitive functional groups. rgmcet.edu.intandfonline.com Modern adaptations have sought to mitigate these issues by employing a variety of acidic catalysts, including Brønsted and Lewis acids, to facilitate the condensation under milder reaction environments. rgmcet.edu.in

Notable modifications to the Paal-Knorr synthesis include the use of molecular iodine as a catalyst, enabling pyrrole formation at room temperature without solvents, leading to high yields and reduced reaction times. rgmcet.edu.in Silica-supported sulfuric acid has also emerged as an effective and reusable heterogeneous catalyst for the solvent-free synthesis of N-substituted pyrroles from diketones and various amines, achieving excellent yields rapidly. rgmcet.edu.in The adoption of green chemistry principles has led to the investigation of environmentally benign catalysts such as MgI₂·OEt₂, citric acid, and saccharin. nih.gov An uncatalyzed Paal-Knorr reaction conducted in boiling water has also been documented. nih.gov The Paal-Knorr method has been successfully applied in the synthesis of biologically active compounds, such as potent p38 kinase inhibitors and pyrrole derivatives exhibiting antibacterial and antifungal properties. tandfonline.com

Hantzsch Pyrrole Synthesis Innovations

The Hantzsch pyrrole synthesis typically involves the reaction of α-halo ketones, β-keto esters, and ammonia or primary amines. lucp.netresearchgate.net Recent innovations have focused on developing more efficient and environmentally friendly protocols for this transformation. researchgate.net

Recent progress includes performing the Hantzsch synthesis under solvent-free conditions using high-speed vibration milling, a mechanochemical approach. researchgate.netthieme-connect.com Organocatalytic methods employing catalysts such as DABCO in water have also been developed, demonstrating good tolerance for a range of amine substituents. thieme-connect.com Continuous flow systems have been explored for the one-pot synthesis of pyrrole-3-carboxylic acid derivatives via the Hantzsch reaction, utilizing elevated temperatures and leveraging the in situ generated HBr for ester hydrolysis. thieme-connect.com

Knorr Pyrrole Synthesis Advancements

The Knorr pyrrole synthesis involves the condensation of α-amino ketones (often generated in situ from α-haloketones and ammonia or amines) with β-keto esters. lucp.nettandfonline.com Challenges in this method include achieving regioselectivity with asymmetric β-diketones and preventing the self-condensation of α-amino ketones. tandfonline.com

Recent advancements in the Knorr synthesis have aimed to improve regioselectivity and address these limitations. Modified conditions have been developed for synthesizing pyrroles from sterically hindered asymmetric β-diketones using zinc dust and sodium acetate (B1210297) in acetic acid, where steric factors were found to influence the selectivity. tandfonline.com Palladium-catalyzed oxidation and cyclization of β-hydroxy enamines, readily accessible from β-amino alcohols and carbonyl compounds, have also been reported as a variation of the Knorr methodology, providing polysubstituted pyrroles in good yields. tandfonline.com Investigations have also included Knorr pyrrole synthesis based on Weinreb α-aminoamides and the iodo-cyclization of β-enaminone vinylogous 1,4-dicarbonyl compounds. researchgate.net

Clauson-Kaas Pyrrole Synthesis with Diverse Catalysts

The Clauson-Kaas reaction is a key method for the synthesis of 1,4-unsubstituted pyrroles, typically involving the reaction of 2,5-dimethoxytetrahydrofuran (B146720) with an amine under acidic conditions. diva-portal.org Recent research has explored the use of various catalysts and reaction conditions to enhance this synthesis. thieme-connect.comnih.govworldscientific.com

Innovative approaches include modifications to the Clauson-Kaas protocol for the synthesis of N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran under mild conditions, with the possibility of catalyst-free reactions depending on the substrate structure. researchgate.netdiva-portal.org Both continuous flow and batch protocols have been developed, allowing for the synthesis of N-substituted pyrroles from a variety of anilines and sulfonamides with good to excellent yields. researchgate.netdiva-portal.org The reaction has also been successfully conducted under neat conditions or in water. diva-portal.org

Piloty-Robinson Pyrrole Synthesis

The Piloty-Robinson pyrrole synthesis involves the reaction of hydrazines with 1,2-dicarbonyl compounds or their precursors under acidic conditions. researchgate.net Although not as extensively detailed in the provided search results as some other methods, it is recognized as a route for synthesizing substituted pyrroles through the direct combination of hydrazine (B178648) with aldehydes or ketones in the presence of acid at high temperatures. researchgate.net

Barton-Zard Synthesis and Modifications

The Barton-Zard pyrrole synthesis is a method for the preparation of 2-substituted pyrroles via the base-induced reaction of α,β-unsaturated nitroalkenes with alkyl α-isocyanoacetates, proceeding through a Michael addition mechanism. researchgate.netallaboutchemistry.net

Modifications to the Barton-Zard synthesis have been developed to improve yields and expand its substrate scope. One improved procedure utilizes inexpensive potassium carbonate as the base in the coupling-cyclization of vic-nitro-acetates with isocyanides, leading to consistently higher yields of 2-carboalkoxypyrroles and 2-(p-toluenesulfonyl)pyrroles. researchgate.net Another modification involves the condensation of isocyanoacetate esters with cyclic unsaturated sulfones using sodium hydride as a base to construct annulated pyrroles. worldscientific.comresearchgate.netadelaide.edu.au The Barton-Zard reaction has been applied to the synthesis of 2-ethoxycarbonyl-3,4-diethyl-pyrrole, with changes in the base and solvent used (replacing DBU and THF with K₂CO₃ and ethanol) and in the preparation of the nitroalkene precursor. scientific.net

Van Leusen Reaction for Pyrrole Architectures

The Van Leusen reaction is a convenient method for synthesizing pyrrole heterocycles, particularly multi-substituted derivatives. nih.govnih.gov This [3+2] cycloaddition reaction utilizes tosylmethyl isocyanides (TosMICs) as a 3-atom synthon and electron-deficient compounds as the 2-carbon synthon. nih.govnih.gov First reported in 1972, the reaction involves the deprotonation of TosMIC under basic conditions to form a carbanion, which then attacks the electron-deficient compound. nih.gov An intramolecular [3+2] cycloaddition follows, with the elimination of the tosyl group, leading to the formation of the pyrrole ring. nih.gov The reaction is known for its operational simplicity, readily available starting materials, and broad substrate scope, allowing for the synthesis of a diverse range of pyrrole compounds. nih.govnih.gov Recent advancements include the application of mechanochemistry in the Van Leusen pyrrole synthesis, yielding 3,4-disubstituted pyrroles. acs.org

Multicomponent Reaction Strategies for Pyrrole Derivatives

Multicomponent reactions (MCRs) represent an attractive approach for the synthesis of pyrrole derivatives due to their efficiency, atom economy, and the ability to rapidly generate molecular diversity in a single step from three or more reactants. orientjchem.orgorientjchem.orgnih.gov Pyrrole derivatives are important scaffolds in medicinal chemistry and drug discovery, and MCR-based methodologies offer eco-friendly routes to these compounds, often avoiding hazardous reagents and solvents. orientjchem.orgorientjchem.org Numerous MCR protocols for pyrrole synthesis have been developed, often involving the reaction of amines, carbonyl compounds, and other reactive species. orientjchem.orgsemanticscholar.org These methods can lead to highly functionalized pyrroles. semanticscholar.org

Green Chemistry Principles in Pyrrole Derivative Synthesis

The application of green chemistry principles in the synthesis of pyrrole derivatives has gained significant attention to minimize environmental impact and improve process efficiency. orientjchem.orgresearchgate.netlucp.net This involves the use of sustainable methodologies, such as alternative solvents, reduced reaction times, and lower energy consumption. orientjchem.orglucp.netpensoft.netsemanticscholar.org

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a popular green chemistry tool for the synthesis of pyrrole derivatives. pensoft.netpensoft.netresearchgate.net Microwave irradiation can significantly reduce reaction times, increase yields, simplify work-up procedures, and decrease energy input compared to conventional heating methods. pensoft.netpensoft.netresearchgate.net It has been successfully applied to various named pyrrole synthesis reactions, including Paal-Knorr, Clauson-Kaas, Barton-Zard, and Hantzsch reactions. pensoft.netpensoft.net Microwave heating often facilitates solvent-free or reduced-solvent conditions, further enhancing the green profile of the synthesis. pensoft.netrsc.org

Solvent-Free Methods

Solvent-free synthesis methods for pyrrole derivatives offer a promising environmentally friendly alternative by eliminating or significantly reducing the use of volatile organic compounds. researchgate.netbeilstein-journals.org These methods can lead to safer and more environmentally benign processes with simpler execution and potentially higher yields. researchgate.net Various solvent-free protocols have been reported, sometimes utilizing solid supports or catalysts. pensoft.netbeilstein-journals.org For instance, microwave-assisted solvent-free synthesis has been developed for N-substituted pyrroles. pensoft.netbeilstein-journals.org

Aqueous Phase Synthesis

Conducting chemical reactions in water as the solvent is a key aspect of green chemistry. uctm.edutandfonline.com Aqueous phase synthesis of pyrrole derivatives offers advantages such as reduced toxicity, lower costs, and simplified separation procedures. uctm.edutandfonline.comscirp.org While pyrrole itself has low basicity and can polymerize in the presence of mineral acids, modified Paal-Knorr synthesis and other methods have been successfully adapted to aqueous media, sometimes utilizing catalysts or ultrasound irradiation to facilitate the reaction. uctm.edutandfonline.comscirp.org

Flow Chemistry Applications in Pyrrole Derivative Synthesis

Flow chemistry, which involves conducting reactions in continuous flow reactors rather than in batch, offers several benefits for the synthesis of pyrrole derivatives, including improved reaction control, enhanced safety, increased efficiency, and ease of scale-up. mdpi.comacs.orgresearchgate.net Continuous flow methods have been developed for various pyrrole synthesis reactions, allowing for rapid optimization and production. acs.orgresearchgate.net This approach can lead to high yields and throughput, demonstrating its potential for the scalable and efficient synthesis of pyrrole derivatives. acs.orgresearchgate.net

Functionalization of Pyrrole Core Structures

Direct functionalization of pyrroles via catalytic and non-catalytic methods represents a significant area of research researchgate.netnih.govresearchgate.net. Beyond classical electrophilic substitution, contemporary strategies focus on directly modifying C-H bonds or employing radical, photocatalytic, and electrochemical approaches to introduce new functionalities onto the pyrrole ring researchgate.netnih.gov.

Metal-Catalyzed C-H Functionalization

Metal-catalyzed C-H functionalization has emerged as a powerful strategy for the direct formation of C-C and C-heteroatom bonds on the pyrrole ring, circumventing the need for pre-functionalized substrates researchgate.netrsc.org. This method employs transition metals as catalysts to activate inert C-H bonds, allowing for the attachment of various functional groups . Transition metals such as palladium, rhodium, ruthenium, copper, cobalt, nickel, iron, gold, iridium, titanium, and silver have been utilized in C-H activation catalysis . This approach streamlines organic synthesis by eliminating steps required for installing activating groups and offers a sustainable alternative by reducing waste . Metal-catalyzed C-H functionalization expands the range of targetable sites on a molecule and enables the formation of different types of chemical bonds with high chemoselectivity .

Radical-Based Functionalization under Metal-Free Oxidative Conditions

Radical-based functionalization under metal-free oxidative conditions provides an alternative pathway for pyrrole functionalization, particularly highlighted in recent literature researchgate.netnih.govresearchgate.net. This approach often utilizes readily available oxidants, such as air, and proceeds through radical intermediates acs.org. For instance, the direct C-2 arylation of N-methylpyrrole with arylhydrazine salts has been achieved under transition-metal-free conditions using air as the oxidant acs.org. This method facilitates the facile synthesis of C-2 arylated pyrroles with high regioselectivity acs.org.

Photocatalyzed and Electrochemical Functionalization

Photocatalyzed and electrochemical methods represent enabling methodologies for sustainable organic synthesis and offer new avenues for the construction and functionalization of substituted pyrroles rsc.org. Photocatalysis often involves the use of visible light and various photocatalysts, including organocatalysts and metal complexes rsc.orgbeilstein-journals.orgnih.govrsc.orgresearchgate.net. These methods can facilitate transformations through distinct mechanistic pathways, such as radical processes initiated by photo-excited catalysts or energy transfer rsc.orgresearchgate.netrsc.org. For example, photocatalytic four-component syntheses of polyfunctionalized pyrroles have been reported using organocatalysts like Eosin Y rsc.org.

Electrochemical synthesis has also gained significant momentum as an environmentally friendly platform for organic transformations, including the functionalization of nitrogen-containing heterocycles like pyrroles acs.orgfrontiersin.org. Electrochemical anodic oxidation can replace chemical oxidants in C-H functionalization reactions frontiersin.org. Metal catalyst-free electrochemical C-H bond functionalization of nitrogen heterocycles to form C-C bonds has been developed frontiersin.org. Electrochemical methods can involve radical pathways initiated by anodic oxidation rsc.org. For instance, electrochemical oxidative annulation reactions have been developed for the synthesis of polysubstituted pyrroles from primary amines and carbonyl compounds rsc.org. The electrochemical synthesis of functionalized polypyrroles has also been explored rsc.org.

Skeletal Recasting and Molecular Editing Strategies for Pyrrole Scaffolds

Beyond peripheral functionalization, skeletal recasting and molecular editing strategies offer powerful tools to modify the core structure of pyrrole scaffolds researchgate.netresearchgate.netfishersci.caacs.orgdp.techdntb.gov.ua. These strategies involve making specific point changes to the molecular core through the selective insertion, deletion, or exchange of atoms researchgate.netresearchgate.net. This complements methods like C-H functionalization, which target the molecular periphery researchgate.netresearchgate.net.

Mechanistic and Kinetic Investigations of Pyrrole Polymerization

Electrochemical Polymerization Mechanisms of Pyrrole (B145914)

Electrochemical polymerization is a common and effective method for synthesizing polypyrrole, typically yielding electroactive films deposited directly onto an electrode surface. The process involves the anodic oxidation of the pyrrole monomer in a suitable electrolyte medium. nih.govnih.gov Despite extensive research, the precise mechanism of pyrrole electropolymerization remains a subject of some controversy, with several proposed pathways for the initiation and propagation steps. researchgate.net

Initiation Step Controversies: Electron Transfer, Proton Transfer, and Radical Cation Formation

The initial step in the electrochemical polymerization of pyrrole involves the oxidation of the pyrrole monomer at the electrode surface. researchgate.netresearchgate.net This oxidation leads to the formation of reactive species that subsequently couple to form oligomers and eventually the polymer chain. The controversy surrounding the initiation step lies in the exact nature of the species formed and the sequence of events. Different proposed mechanisms vary between initial electron transfer, proton transfer, and direct radical cation formation. researchgate.netrsc.org

The most commonly referenced mechanism, proposed by Diaz, suggests that the first step is the generation of pyrrole radical cations at the electrode surface upon oxidation. researchgate.netrsc.orgnih.gov These radical cations are highly reactive and initiate the polymerization process. Alternative viewpoints propose initial proton transfer or the direct formation of neutral pyrrole radicals, although the radical cation coupling mechanism is widely supported. figshare.com The specific pathway can be influenced by experimental conditions such as the electrolyte and pH of the solution. rsc.org

Propagation Pathways and Oligomerization

Following the initiation, the polymerization propagates through the coupling of the reactive species. In the widely accepted radical cation coupling mechanism, two pyrrole radical cations couple, typically at the α-positions (2 and 5 positions) of the pyrrole ring, to form a dimer dication. nih.govdiva-portal.org This dimer dication then undergoes deprotonation to yield an aromatic neutral dimer. diva-portal.org

The polymerization continues via successive oxidation of the growing oligomer chains and coupling with other radical cations or neutral monomers. researchgate.netdiva-portal.org The oxidation potential of the oligomers is generally lower than that of the monomer, facilitating their further reaction. The propagation involves a cascade of deprotonation-coupling-dimerization steps, leading to the formation of increasingly longer oligomeric species. researchgate.net These oligomers eventually become insoluble in the electrolyte and deposit onto the electrode surface, forming the polypyrrole film. researchgate.net While α-α coupling is predominant, irregular α-β or β-β linkages can also occur, potentially affecting the polymer's properties. nih.gov The exact nature and number of oligomeric intermediates involved in the early stages of polymerization remain a subject of ongoing research. researchgate.net

Influence of Electrolyte, Solvent, Temperature, and pH on Reaction Mechanisms

Numerous factors significantly influence the reaction mechanism and the characteristics of the resulting polypyrrole during electropolymerization. These include the nature and concentration of the electrolyte, the solvent used, the temperature of the reaction, and the pH of the solution. researchgate.netrsc.orgmdpi.com

The supporting electrolyte plays a crucial role, particularly the nature of the anion, which is incorporated into the growing polymer film to balance the positive charge generated during oxidation (doping). rsc.orgmdpi.com Different anions can affect the polymerization rate, morphology, and electrochemical properties of the PPy film. enpress-publisher.comcapes.gov.brresearchgate.net For instance, the concentration of solution anions can influence the polymerization rate. capes.gov.br

The solvent affects the solubility of the monomer and oligomers, as well as the interactions within the system, thereby influencing the polymerization rate and the resulting polymer morphology. mdpi.comenpress-publisher.com The pH of the electrolyte solution can also significantly impact the reaction mechanism, particularly the deprotonation steps involved in the propagation. researchgate.netrsc.orgdiva-portal.org Temperature is another important parameter that affects the reaction kinetics and the properties of the synthesized polymer. rsc.orgmdpi.comresearchgate.net

In-situ Electrochemical Polymerization Studies

In-situ techniques provide valuable insights into the electrochemical polymerization process as it occurs at the electrode-electrolyte interface. Techniques such as electrochemical quartz crystal microbalance (EQCM) and in-situ spectroscopy (e.g., UV-Vis-NIR, FT-IR, ESR) have been employed to monitor the mass changes, spectral evolution, and redox states during the growth of the polypyrrole film. acs.orgdtic.milkoreascience.kr

EQCM studies allow for the quantitative measurement of mass deposited on the electrode surface over time, providing information about the polymerization rate and the incorporation of ions. dtic.milkoreascience.kr In-situ spectroscopic methods can probe the chemical structure and electronic state of the growing polymer film. acs.org These techniques help to elucidate the different stages of polymerization, including monomer adsorption, nucleation of oligomers, and the growth of the conductive polymer layer. researchgate.net Studies using in-situ techniques have supported different proposed mechanisms and highlighted the influence of experimental conditions on the polymerization pathway. dtic.milkoreascience.kr

Chemical Oxidative Polymerization Mechanisms

Polypyrrole can also be synthesized via chemical oxidative polymerization, which typically involves the use of a chemical oxidant in solution. This method is often used for producing polypyrrole powders or for coating various substrates. enpress-publisher.comresearchgate.netjosa.ro While detailed mechanisms for chemical oxidative polymerization are less extensively reported compared to electrochemical methods, it is generally accepted to involve similar fundamental steps of oxidation, coupling, and deprotonation. enpress-publisher.com

The process is initiated by the oxidation of the pyrrole monomer by the chemical oxidant, leading to the formation of reactive species, likely radical cations, analogous to the electrochemical process. enpress-publisher.comresearchgate.net These reactive species then couple to form oligomers. enpress-publisher.com The polymerization proceeds through further oxidation and coupling reactions, eventually leading to the formation of polypyrrole chains. enpress-publisher.comresearchgate.net Common oxidants include ferric chloride (FeCl₃) and ammonium (B1175870) persulfate. researchgate.netjosa.ro The choice of oxidant and reaction conditions can influence the polymerization rate, molecular weight, and morphology of the resulting polypyrrole. enpress-publisher.comresearchgate.net The reaction rate can be influenced by factors such as monomer and oxidant concentrations, as well as pH. enpress-publisher.comresearchgate.net

Kinetic Studies of Pyrrole Polymerization Processes

Kinetic studies aim to quantify the rate of pyrrole polymerization and understand how various factors influence this rate. Both electrochemical and chemical polymerization kinetics have been investigated using different techniques. enpress-publisher.comcapes.gov.brresearchgate.netcapes.gov.bracs.org

In electrochemical polymerization, kinetic studies often involve monitoring the polymerization current or the mass deposited on the electrode as a function of time and experimental parameters. enpress-publisher.comcapes.gov.brdtic.mil Techniques like chronoamperometry and linear sweep voltammetry are used to study the reaction rate under different conditions. enpress-publisher.comcapes.gov.br The rate of electrochemical polymerization is influenced by factors such as electrolyte type and concentration, electrode material, solvent, pH, and applied potential or current density. researchgate.netmdpi.comenpress-publisher.comcapes.gov.brresearchgate.netresearchgate.net For example, the polymerization rate can be significantly affected by the concentration of solution anions. capes.gov.br

Kinetic studies of chemical oxidative polymerization typically involve monitoring the consumption of monomer or the formation of polymer over time. enpress-publisher.comacs.org The rate of chemical polymerization depends on the type and concentration of the oxidant, monomer concentration, temperature, and pH. enpress-publisher.comresearchgate.net Studies have shown that the polymerization rate can be faster with certain oxidants compared to others. enpress-publisher.com

| Factor | Influence on Electrochemical Polymerization Mechanism/Kinetics | Influence on Chemical Oxidative Polymerization Mechanism/Kinetics | Relevant Sections |

| Electrolyte | Affects initiation, propagation (anion incorporation), morphology, and kinetics. Different anions impact polymerization rate. mdpi.comenpress-publisher.comcapes.gov.brresearchgate.net | Influence on reaction environment and potentially oxidant activity. | 3.1.3, 3.1.4, 3.3 |

| Solvent | Influences monomer/oligomer solubility, reaction environment, and polymer morphology. Affects kinetics and ion transport. rsc.orgmdpi.comenpress-publisher.com | Affects monomer/oxidant solubility and reaction environment. | 3.1.3, 3.3 |

| Temperature | Impacts reaction rates and polymer properties. rsc.orgmdpi.comresearchgate.net | Affects reaction rates. | 3.1.3, 3.3 |

| pH | Crucial for deprotonation steps and can influence initiation pathway. Affects polymerization rate and polymer properties. researchgate.netrsc.orgdiva-portal.org | Can influence oxidant activity and reaction rate. enpress-publisher.comresearchgate.net | 3.1.1, 3.1.3, 3.3 |

| Monomer Conc. | Affects polymerization rate and film formation. researchgate.netmdpi.comresearchgate.net | Affects polymerization rate. enpress-publisher.comresearchgate.net | 3.1.3, 3.3 |

| Oxidant Type | N/A (Electrochemical) | Significantly influences polymerization rate and resulting polymer properties. enpress-publisher.comresearchgate.net | 3.2, 3.3 |

| Applied Potential/Current | Controls the rate of electron transfer and radical cation formation, influencing polymerization rate and film properties. researchgate.netresearchgate.netmdpi.comresearchgate.net | N/A (Chemical) | 3.1.3, 3.3 |

Table 1: Influence of Factors on Pyrrole Polymerization

Role of Pyrrole Polymerization in Macromolecular Architecture

Chemical oxidative polymerization, often using oxidants like ferric chloride (FeCl₃) or ammonium persulfate (APS), can yield PPy with various morphologies, including nanoparticles, nanotubes, and films. researchgate.netmdpi.comacs.org The morphology of the resulting PPy nanoparticles can be controlled by factors such as the type and concentration of surfactants and the polymerization temperature. researchgate.net For instance, the presence of surfactants like sodium dodecyl sulfate (B86663) (SDS) can influence the self-assembling process via micelle formation, leading to sheet-like morphologies, whereas in the absence of SDS, particle morphology is observed. acs.org The concentration of the pyrrole monomer and the oxidant-to-monomer ratio also impact the morphology and size of the synthesized PPy nanoparticles. acs.org

The inherent nature of pyrrole polymerization, involving coupling at both the α and β positions of the pyrrole ring, can lead to branching and cross-linking in the resulting PPy structure. researchgate.net This three-dimensional growth can form agglomerates with cauliflower-like or tumor-like appearances. researchgate.net Strategies such as substituting the β positions of the pyrrole ring with groups like methyl can restrict branching and cross-linking, thereby influencing the polymer's structure and properties, including its electro-mechanical performance. rsc.orgdiva-portal.org For example, 3,4-dimethyl-1H-pyrrole, with both beta positions substituted, is limited to forming linear, non-branched homopolymers. rsc.org Comparative studies have indicated that cross-linking is relatively low in polypyrrole compared to poly(N-methylpyrrole), attributing these differences to the molecular chain architecture and steric effects of substituents. researchgate.net

Template-assisted polymerization is another effective strategy for controlling PPy architecture, enabling the synthesis of nanostructured forms like nanotubes and nanowires. mdpi.comrsc.org Both soft and hard templates can be utilized. Soft templates, such as surfactant micelles, can guide the self-assembly process to form specific morphologies like nanoparticles or nanofibers. mdpi.comacs.orgrsc.org Hard templates, including porous membranes, fibers, or colloidal particles, can serve as physical molds for polymer growth. mdpi.com For instance, using MnO₂ as an oxidizing template during electrochemical polymerization can facilitate the formation of PPy with a distinctive interconnected structure. nih.gov The structure and concentration of monomers and surfactants are critical factors in controlling the morphology when using soft templates. mdpi.com

The degree of oxidation during polymerization is also linked to the polymer's structure and properties, including the formation of polarons and bipolarons, which are associated with charge carrier mobility and can influence morphology and conductivity. acs.orgnih.gov Over-oxidation, however, can lead to a loss of conductivity and deterioration of mechanical properties. nih.govmdpi.com

Detailed research findings highlight the impact of polymerization conditions on specific architectural features. For example, studies on polypyrrole nanoparticle synthesis show that varying surfactant concentration and temperature can control particle size and morphology. researchgate.net Another study investigating the effect of pyrrole concentration and SDS concentration in chemical polymerization demonstrated the transition from particle to sheet-like morphologies and changes in particle size and distribution. acs.org

The following table summarizes some illustrative data points from research linking polymerization conditions to PPy morphology and structure.

Table 1: Influence of Polymerization Conditions on PPy Architecture (Note: Interactive features are not supported in this format; data is presented in a static table.)

| Polymerization Method | Condition Varied | Key Observation on Architecture | Reference |

| Chemical Oxidation | Surfactant Type and Concentration | Control of nanoparticle size and morphology (spheres, sheets) | researchgate.netacs.org |

| Chemical Oxidation | Polymerization Temperature | Influence on nanoparticle size and morphology | researchgate.net |

| Chemical Oxidation | Monomer Concentration | Affects particle size, distribution, and morphology (particle to sheet) | acs.org |

| Electrochemical | Polymerization Current/Voltage | Control of film depth, roughness, and morphology | nih.gov |

| Electrochemical | Monomer/Dopant Concentration | Influences film depth, roughness, and morphology | nih.gov |

| Monomer Structure | Beta Substitution | Restriction of branching and cross-linking, leading to linear chains | rsc.orgdiva-portal.org |

| Template-Assisted | Template Type (Soft/Hard) | Formation of specific nanostructures (nanoparticles, nanotubes, nanowires) | mdpi.comrsc.org |

| Template-Assisted | Surfactant Concentration | Affects diameter of nanotubes (in some template methods) | mdpi.com |

| Electrochemical | Oxidizing Template | Formation of interconnected structures | nih.gov |

The ability to control the macromolecular architecture of PPy through careful selection and control of polymerization parameters is essential for tailoring its properties for specific applications.

Advanced Spectroscopic Characterization of Pyrrole Derivatives and Polymers

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Elucidation

FTIR spectroscopy is a powerful technique used to identify the functional groups present in a molecule by analyzing the absorption of infrared radiation at specific wavelengths. When applied to pyrrole (B145914) derivatives and polymers, FTIR helps confirm the presence of characteristic bonds and structural units.

Studies on polypyrrole (PPy) and its derivatives have identified key absorption peaks in FTIR spectra. For instance, characteristic absorption peaks for polypyrrole include those around 1551 cm⁻¹ and 1468 cm⁻¹, attributed to C-N and C-C asymmetric and symmetric ring stretching vibrations, respectively. conferenceworld.in The N-H and C-H stretching vibrations of the pyrrole ring typically appear in the regions of 3300–3500 cm⁻¹ and around 2928 cm⁻¹, respectively. conferenceworld.inmdpi.com Peaks around 1045 cm⁻¹ and 925 cm⁻¹ are indicative of =CH out-of-plane vibrations, confirming the polymerization of pyrrole. conferenceworld.in The C-N bond stretching vibrations are often observed around 1165 cm⁻¹. lew.ro

The absence of specific peaks or the appearance of new ones in the FTIR spectra of modified pyrrole compounds can indicate successful functionalization or polymerization. For example, in N-substituted pyrroles, the characteristic N-H stretching band around 3400 cm⁻¹ is absent, and instead, bands related to aliphatic C-H stretching appear around 2929 cm⁻¹ and 2858 cm⁻¹.

Data from FTIR analysis of polypyrrole and its composites can be summarized as follows:

| Functional Group/Vibration | Approximate Wavenumber (cm⁻¹) |

| N-H stretching | 3300–3500 mdpi.com, 3429 conferenceworld.in |

| C-H stretching (aliphatic) | 2928 conferenceworld.in, 2929, 2858 |

| C-N asymmetric stretching | 1551 conferenceworld.in |

| C-C symmetric stretching | 1468 conferenceworld.in |

| C-N stretching | 1165 lew.ro |

| =CH out-of-plane bending | 1045, 925 conferenceworld.in |

| Ring vibrations | 1539, 1454 lew.ro |

These characteristic bands in the FTIR spectrum of Pyrrole-ND (or its derivatives/polymers) provide crucial evidence for its molecular structure and the presence of the pyrrole ring system.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a complementary vibrational technique that provides information about molecular vibrations based on the inelastic scattering of light. It is particularly useful for studying the skeletal vibrations of conjugated systems, making it valuable for the molecular fingerprinting of pyrrole derivatives and polymers.

Raman spectroscopy offers a "molecular fingerprint" for various materials, including polymers. nih.govmetrohm.com The Raman spectral pattern is characteristic and depends on the disposition of the ring constituents in aromatic compounds like pyrrole. academicjournals.org Studies on polypyrrole have identified characteristic Raman vibrational modes that change with the doping level. academicjournals.org

While specific Raman data for a compound explicitly named "this compound" were not found, studies on polypyrrole and other conjugated polymers highlight the utility of Raman spectroscopy in this field. The Raman spectra of conjugated polymers often show intense bands related to the stretching vibrations of the polymer backbone, which are sensitive to the degree of conjugation and structural changes. acs.org For instance, polythiophene, another conjugated polymer, exhibits main Raman bands associated with C=C/C-C stretching vibrations around 1445 cm⁻¹ and 1377 cm⁻¹. acs.org

Raman spectroscopy can reveal structural changes and the extent of π-electron delocalization in conjugated polymer systems. acs.org The technique is sensitive enough to monitor these changes, providing insights into the molecular structure and its relationship to the material's properties. acs.org

Electronic Spectroscopy and Photophysical Characterization

Electronic spectroscopy, including Ultraviolet-Visible (UV-Vis) and Fluorescence spectroscopy, probes the electronic transitions within a molecule, providing information about its electronic structure, band gap, and emissive properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For conjugated systems like pyrrole derivatives and polymers, UV-Vis spectra reveal characteristic absorption bands corresponding to π-π* transitions.

Polypyrrole and its derivatives typically exhibit a strong absorption peak in the UV region, often around 280 nm, corresponding to π-π* transitions within the conjugated polymer backbone. researchgate.netresearchgate.net In the visible region, a broader absorption band is often observed, which can be attributed to polaronic or bipolaronic charge carrier formations upon doping or oxidation. researchgate.netgazi.edu.tr The position and intensity of these bands are influenced by the extent of conjugation, substituents, and the oxidation state of the polymer. researchgate.netgazi.edu.tr

For example, a solution of a dithieno[3,2-b:2',3'-d]pyrrole derivative in dichloromethane (B109758) showed two absorption peaks at 260 nm and 375 nm. gazi.edu.tr The optical band gaps of polymers can be calculated from the onsets of the π-π* transitions in their UV-Vis spectra. gazi.edu.tr

Observed UV-Vis absorption data for pyrrole-based materials:

| Compound Type | Solvent | Absorption Peaks (nm) | Attribution |

| Polypyrrole (PPy) | DMF | 280, 400-650 (broad) | π-π, Charge carriers researchgate.net |

| Polypyrrole (PPy) films | - | 446 | π-π scirp.org |

| Dithieno[3,2-b:2',3'-d]pyrrole derivative | DCM | 260, 375 | Electronic transitions gazi.edu.tr |

| Branched polypyrrole (PMDPP) | THF | 280, 380 | Electronic transitions researchgate.net |

| Diketopyrrolopyrrole derivatives | Dichloromethane | 570–624 | Strong absorption acs.org |

UV-Vis spectroscopy is essential for understanding the electronic structure and optical properties of this compound, providing insights into its potential applications in optoelectronic devices.

Fluorescence Spectroscopy for Emissive Properties

Fluorescence spectroscopy is used to study the emissive properties of compounds by measuring the light emitted after excitation at a specific wavelength. This technique provides information about the fluorescence quantum yield, emission maxima, and excited-state behavior.

Some pyrrole derivatives and polymers exhibit fluorescence. For instance, certain bis(cyanostyryl)pyrrole derivatives show structure-dependent fluorescence emission and can exhibit aggregation-induced emission (AIE). rsc.org This means they may show minimal emission in solution but enhanced luminescence in the solid or aggregated state. rsc.org

Diketopyrrolopyrrole (DPP) derivatives, which contain a pyrrole core, are known to be fluorescent and have been used as fluorescent probes. mdpi.com Their emission spectra can display dual bands and are influenced by the solvent polarity and attached side chains. mdpi.com For example, DPP derivatives have shown emission maxima ranging from 514 to 598 nm in solutions. mdpi.com

A soluble polypyrrole derivative based on a dipyrrole monomer emitted green light in the range of 556–574 nm when excited at 467 nm, with the emission wavelength being sensitive to the solvent's electron donor-acceptor properties and the polymer concentration. researchgate.net

Fluorescence properties of some pyrrole-based materials:

| Compound Type | Excitation Wavelength (nm) | Emission Wavelength (nm) | Notes |

| Bis(cyanostyryl)pyrrole derivatives | - | Structure-dependent | Can show AIE rsc.org |

| Diketopyrrolopyrrole (DPP) derivatives | 485 | 514–598 | Dual bands, solvent/substituent dependent mdpi.com |

| Soluble polypyrrole derivative (branched PMDPP) | 467 | 556–574 | Green emission, solvent/concentration sensitive researchgate.net |

| PyrrolylBODIPYs | 365 (UV lamp) | Red fluorescence | Bright red fluorescence in solvents acs.org |

Fluorescence spectroscopy is vital for characterizing the photophysical behavior of this compound, particularly if it is designed for applications requiring light emission.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a fundamental technique for determining the complete molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei (commonly ¹H and ¹³C), NMR provides detailed information about the connectivity, functional groups, and stereochemistry of a molecule.

NMR spectroscopy, particularly ¹H and ¹³C NMR, is routinely used to confirm the structures of synthesized pyrrole derivatives and polymers. mdpi.comgazi.edu.trtandfonline.comrsc.orgijcce.ac.irresearchgate.net The chemical shifts, splitting patterns, and integration of signals in NMR spectra provide definitive evidence for the proposed molecular structure.

For example, the structure of dithieno[3,2-b:2',3'-d]pyrrole derivatives was confirmed using ¹H and ¹³C NMR, with specific chemical shifts assigned to different protons and carbons in the molecule. gazi.edu.tr Similarly, the structures of novel modified pyrrole monomers were proven by ¹H and ³¹P NMR, along with FT-IR. tandfonline.com

Detailed NMR data, including chemical shifts (δ), multiplicity, coupling constants (J), and integration, are typically reported to support structural assignments. For instance, ¹H NMR data for a dithieno[3,2-b:2',3'-d]pyrrol-4-yl]aniline derivative in CDCl₃ showed characteristic signals for aromatic and amine protons at specific chemical shifts. gazi.edu.tr

Representative NMR data (¹H and ¹³C) for a dithieno[3,2-b:2',3'-d]pyrrol-4-yl]aniline derivative in CDCl₃:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ¹H | 7.37 | d | 8.6 | 2H | Aromatic CH |

| ¹H | 7.16 | d | 5.3 | 2H | Aromatic CH |

| ¹H | 7.10 | d | 5.3 | 2H | Aromatic CH |

| ¹H | 7.84 | d | 8.6 | 2H | Aromatic CH |

| ¹H | 3.84–3.78 | bs | - | 2H | NH₂ |

| ¹³C | 144.94 | - | - | - | Aromatic Carbon |

| ¹³C | 144.61 | - | - | - | Aromatic Carbon |

| ¹³C | 131.15 | - | - | - | Aromatic Carbon |

| ¹³C | 124.51 | - | - | - | Aromatic Carbon |

| ¹³C | 123.07 | - | - | - | Aromatic Carbon |

| ¹³C | 115.92 | - | - | - | Aromatic Carbon |

| ¹³C | 115.80 | - | - | - | Aromatic Carbon |

| ¹³C | 112.08 | - | - | - | Aromatic Carbon |

NMR spectroscopy is indispensable for the definitive structural confirmation of this compound and its related compounds, ensuring the correct synthesis and characterization of these materials.

Table of Compounds and PubChem CIDs

X-ray Diffraction (XRD) for Crystalline and Molecular Structure Determination

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to analyze the crystalline structure of materials, including organic compounds like pyrrole derivatives and polymers. By directing X-rays onto a crystalline sample and measuring the angles and intensities of the diffracted beams, researchers can determine the arrangement of atoms within the crystal lattice. This provides crucial information about the material's phase composition, crystallographic structure, lattice parameters, crystallite size, and orientation.

For pyrrole derivatives and polymers, XRD is employed to understand their solid-state organization. Crystalline pyrrole derivatives yield distinct diffraction patterns that serve as fingerprints for their specific crystal structures. Analysis of these patterns allows for the determination of unit cell dimensions, space groups, and atomic positions, providing a detailed three-dimensional view of the molecule's packing in the crystal lattice. For example, single-crystal X-ray diffraction analysis has been used to confirm the structures of newly synthesized pyrrole derivatives mdpi.com. Studies on calix cenmed.compyrrole derivatives have utilized single crystal X-ray diffraction to reveal the presence of different solvate polymorphic phases and the inclusion of solvent molecules within the crystal packing, highlighting the importance of noncovalent interactions like halogen bonds in their solid-state architecture mdpi.com.

Polymeric materials based on pyrrole, such as polypyrrole, can exhibit varying degrees of crystallinity or be largely amorphous. XRD is used to assess the extent of crystallinity and to study structural changes upon synthesis or modification. For instance, XRD analysis has been used to characterize the amorphous nature of certain plasma-polymerized pyrrole films researchgate.net. Studies on N-alkylated pyrrole derivatives of chitosan (B1678972) also utilized XRD to determine the crystalline nature of the materials, finding them to be weakly crystalline bbrc.in. The technique can also provide insights into the effects of substituents on the pyrrole ring or polymerization conditions on the resulting polymer structure and crystallinity.

The data obtained from XRD experiments are typically presented as diffractograms, which plot diffraction intensity against the scattering angle (2θ). The positions and intensities of the peaks in the diffractogram are characteristic of the material's crystal structure.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS analyzes the top few nanometers (typically 1-10 nm) of a sample's surface.

In the context of pyrrole derivatives and polymers, XPS is a valuable tool for characterizing the surface chemistry. By irradiating the sample with X-rays, photoelectrons are emitted from the core shells of atoms. The kinetic energy of these emitted electrons is measured, and from this, the binding energy of the electron can be determined. The binding energy is characteristic of a specific element and its chemical environment.

XPS is frequently used to:

Determine Elemental Composition: Identify and quantify the elements present on the surface of the pyrrole-based material.

Determine Chemical States: Provide information about the bonding environment and oxidation states of atoms. For example, the N 1s spectrum of pyrrole or polypyrrole can be curve-fitted to identify different nitrogen species, such as neutral amine nitrogen, positively charged nitrogen in doped polypyrrole, or nitrogen involved in different bonding configurations researchgate.netresearchgate.net. XPS studies on polypyrrole and its derivatives have identified signals corresponding to carbon, nitrogen, and oxygen, as well as dopant elements like chlorine acs.org.

Analyze Surface Modification and Reactions: Monitor changes in surface chemistry after treatments, reactions, or interactions with other substances. XPS analysis has been used to confirm the attachment of tertiary amine groups to carbon surfaces modified with organic amines, identifying characteristic binding energies for different nitrogen functional groups including pyrrole researchgate.net. It has also been employed to study the adsorption mechanisms of pyrrole derivatives on metal surfaces capes.gov.br.

Investigate Doping Levels in Conducting Polymers: For conducting polymers like polypyrrole, XPS can quantify the doping level by analyzing the counterion concentration and the chemical state of the polymer backbone nitrogen atoms. Studies have used XPS to confirm the removal of chloride ion dopants from polypyrrole grains after dedoping acs.org.

XPS spectra typically show a survey scan, which provides an overview of all detectable elements on the surface, and high-resolution scans of individual core levels (e.g., C 1s, N 1s, O 1s) to analyze their chemical states through peak fitting.

While specific data for "this compound" is not detailed in the available search results, the application of XRD and XPS to various pyrrole derivatives and polymers demonstrates the utility of these techniques in elucidating their structural and surface properties.

Theoretical and Computational Chemistry of Pyrrole Systems

Quantum Mechanical Studies of Pyrrole (B145914) Derivatives

Quantum mechanical methods, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are widely used to investigate the electronic structure and properties of pyrrole derivatives nih.govscielo.org.mxbiointerfaceresearch.com. These methods allow for the calculation of various molecular parameters, providing a theoretical basis for understanding experimental observations and predicting the behavior of these compounds.

TD-DFT is an extension of DFT used to study the excited electronic states and predict electronic spectra, such as UV-Vis absorption and emission ohio-state.edusns.it. This method is crucial for understanding the photophysical properties of pyrrole derivatives researchgate.netmdpi.comtandfonline.comnih.gov. TD-DFT calculations can predict excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π→π*) nih.govscispace.comresearchgate.netijcce.ac.irresearchgate.net. Studies using TD-DFT on pyrrole systems have helped in assigning experimental spectral bands and understanding how structural modifications or environmental factors (like solvent polarity) affect their optical properties researchgate.netmdpi.comnih.gov. For example, TD-DFT has been used to investigate the electronic spectra of pyrrole-based conjugated systems, providing insights into their potential for optoelectronic applications scispace.comresearchgate.netresearchgate.net.

Density Functional Theory (DFT) Calculations for Ground State Properties

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, offering insights into their dynamic properties, conformational changes, and interactions with their environment, such as solvents or biological targets nih.govbioinformation.net. MD simulations are applied to pyrrole derivatives to investigate processes like molecular motion, flexibility, and binding events researchgate.netbohrium.com. These simulations can reveal how pyrrole-based molecules behave in solution or within complex biological environments, providing information on their stability, diffusion, and interaction mechanisms nih.govbioinformation.netresearchgate.net. For instance, MD simulations have been used in conjunction with molecular docking to study the binding of pyrrole derivatives to target proteins, assessing the stability of the resulting complexes over time nih.govbioinformation.net.

Electronic Structure and Frontier Molecular Orbital Analysis

Understanding the electronic structure, particularly the Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) – is fundamental to predicting a molecule's reactivity and electronic properties dergipark.org.trresearchgate.netresearchgate.net. DFT calculations are routinely used to compute HOMO and LUMO energy levels, the HOMO-LUMO energy gap, and the spatial distribution of these orbitals for pyrrole systems biointerfaceresearch.comresearchgate.netnih.govscispace.comresearchgate.netresearchgate.netmdpi.com. The HOMO-LUMO gap is an important indicator of a molecule's electronic excitability and charge transport properties scispace.comdergipark.org.trresearchgate.net. Analysis of FMOs can reveal the sites most likely to participate in chemical reactions (nucleophilic or electrophilic attack) nih.govtandfonline.com. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, provides insights into intramolecular bonding, charge distribution, and stabilizing interactions like hyperconjugation biointerfaceresearch.comresearchgate.netnih.govtandfonline.com. Studies on pyrrole derivatives have used FMO analysis to correlate electronic structure with properties relevant to applications such as organic solar cells or corrosion inhibition researchgate.netdergipark.org.tr.

In Silico Investigations of Molecular Interactions and Reactivity

In silico methods, including molecular docking and reactivity descriptor analysis, are powerful tools for predicting how pyrrole derivatives interact with other molecules, such as proteins or surfaces, and for assessing their chemical reactivity nih.govscielo.org.mxtandfonline.commdpi.comjmcs.org.mxmdpi.com. Molecular docking is used to predict the binding modes and affinities of pyrrole-based ligands to biological targets, which is crucial in drug discovery nih.govscielo.org.mxnih.govbioinformation.netresearchgate.netmdpi.comjmcs.org.mx. These studies often involve calculating binding energies and analyzing the types of interactions (e.g., hydrogen bonding, hydrophobic interactions, π-π stacking) that stabilize the complex nih.govnih.govjmcs.org.mx. DFT-based reactivity descriptors, such as electronegativity, hardness, and electrophilicity index, can provide further insights into a molecule's propensity to undergo chemical reactions researchgate.nettandfonline.comjmcs.org.mx. In silico investigations have been applied to study the interactions of pyrrole with metal surfaces acs.org and to predict the potential biological activity of pyrrole derivatives as enzyme inhibitors nih.govscielo.org.mxmdpi.comjmcs.org.mx.

Computational Modeling of Pyrrole-Containing Semiconducting Materials

Computational chemistry plays a crucial role in the design, understanding, and prediction of properties for pyrrole-containing semiconducting materials used in organic electronics, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). Due to the inherent electron-rich nature of the pyrrole ring, these materials hold promise for applications requiring efficient charge transport and specific optical properties. fishersci.comfishersci.atcenmed.com However, challenges related to synthesis and stability necessitate the use of computational modeling to guide experimental efforts. fishersci.comfishersci.atcenmed.com

Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are among the primary computational methods employed to investigate the electronic, optical, and charge transport characteristics of pyrrole-based systems. nih.govnih.govcenmed.comsigmaaldrich.com These methods allow researchers to calculate key parameters that dictate material performance in organic electronic devices.

Important properties calculated through computational modeling include:

Frontier Molecular Orbital (FMO) Energy Levels: The energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for understanding charge injection and transport. The energy gap between HOMO and LUMO (band gap) influences the optical absorption and conductivity of the material. nih.govcenmed.comsigmaaldrich.com

Ionization Potential (IP) and Electron Affinity (EA): These values relate to the energy required to remove an electron (hole injection) or add an electron (electron injection), respectively, and are vital for designing efficient interfaces in devices. nih.govnih.govcenmed.comnih.gov

Reorganization Energy (λ): This parameter quantifies the energy change associated with molecular geometry relaxation upon gaining or losing a charge. Lower reorganization energies generally indicate more efficient charge transport. nih.govnih.govcenmed.comnih.gov

Charge Transfer Integrals (Electronic Couplings): These values describe the rate of charge hopping between adjacent molecules, a key factor in determining charge mobility in organic semiconductors. nih.govnih.govresearchgate.net

Absorption and Emission Spectra: TD-DFT calculations can simulate the optical properties, predicting the wavelengths and intensities of light absorption and emission, which is essential for OPV and OLED applications. nih.govnih.govcenmed.comsigmaaldrich.com

Charge Mobility: By combining information on reorganization energies and charge transfer integrals, computational models can predict the theoretical charge carrier mobility (both hole and electron mobility) within the material. nih.govresearchgate.net

Computational studies have demonstrated that the molecular structure of pyrrole-containing compounds significantly impacts their properties. Modifications such as the introduction of different side chains or linking units (e.g., thiophene (B33073), furan (B31954), selenophene) can tune the electronic energy levels, band gaps, and charge transport characteristics. nih.govnih.govnih.gov For instance, studies on diketopyrrolopyrrole (DPP) derivatives have shown that varying the attached groups can effectively modify HOMO and LUMO energies and influence charge transfer properties. nih.govcenmed.comsigmaaldrich.com

Furthermore, computational modeling is instrumental in understanding the influence of molecular packing and intermolecular interactions on charge transport in the solid state. researchgate.net Crystal structure prediction, combined with electronic structure calculations, allows for the assessment of charge mobility in different packing arrangements, aiding the identification of promising material candidates before synthesis.

Detailed research findings from computational studies provide valuable insights into the structure-property relationships of pyrrole-containing semiconductors. For example, computational investigations of diketopyrrolopyrrole and 2,1,3-benzochalcogenadiazole-based compounds predicted hole mobilities in the range of 2.50–4.91 cm²/Vs and electron mobilities between 4.58–9.68 cm²/Vs, suggesting their potential as ambipolar materials. nih.gov Another study computationally screened structural isomers of a pyrrole azaphenacene molecule, predicting superior electron mobilities for several isomers compared to the parent compound.

The data presented in computational studies often includes calculated energy levels, band gaps, and mobility values for different molecular designs. Below is a representative table illustrating the types of data obtained from such computational efforts on select pyrrole-containing systems.

| Compound Type | Calculation Method | Property Calculated | Representative Values (eV or cm²/Vs) | Reference |

| Diketopyrrolopyrrole-pyrene derivatives | DFT/TD-DFT (PBE0/6-31G(d,p)) | EHOMO, ELUMO, Eg, λ, AIP, AEA | Varied by derivative | nih.govcenmed.com |

| Isoindigo-dithiophenepyrrole oligomers | DFT (B3LYP/6-31G*) | Frontier Orbital Energies, λ, IP, EA, Mobility | Varied by substituent and size | nih.gov |

| Diketopyrrolopyrrole and benzochalcogenadiazole-based compounds | Computational Study | Hole Mobility, Electron Mobility | 2.50–4.91 cm²/Vs (Hole), 4.58–9.68 cm²/Vs (Electron) | nih.gov |

| Pyrrole azaphenacene isomers (e.g., pyrido[2,3-b]pyrido[3',2':4,5]pyrrolo[3,2-g]indole) | Computational Screening | Charge Mobility | Varied by isomer and packing |

These computational approaches provide a powerful tool for accelerating the discovery and optimization of pyrrole-containing materials for high-performance organic electronic devices.

Supramolecular Chemistry of Pyrrole Derivatives

Calix[n]pyrrole Architectures and Recognition Chemistry

Calix[n]pyrroles are a prominent class of synthetic macrocycles derived from the condensation of pyrrole (B145914) with ketones or aldehydes. rsc.orgrsc.orgresearchgate.netmdpi.comosti.gov The most widely studied is calix fishersci.compyrrole, a tetrapyrrolic macrocycle linked by sp³ hybridized meso bridges. rsc.orgrsc.orgosti.govosti.gov These macrocycles are non-planar and non-aromatic, featuring a cavity lined with the N-H protons of the pyrrole rings, which serve as hydrogen bond donors. rsc.orgosti.gov This structural characteristic makes them particularly well-suited for interacting with various guest species. The conformation of calix fishersci.compyrroles is flexible, with the 1,3-alternate conformation often favored in the absence of a guest. osti.govrsc.org However, upon binding a suitable guest, especially anions, they can undergo a conformational switch to the cone conformation, which optimizes the host-guest interactions. osti.govrsc.orgitu.edu.tr Functionalization at the meso or β-pyrrolic positions allows for tuning their binding properties and incorporating additional functionalities. rsc.orgosti.govtandfonline.com

Anion Binding and Molecular Recognition

Anion recognition is a cornerstone of supramolecular chemistry, driven by the vital roles anions play in biological and environmental processes. rsc.orgresearchgate.netnih.gov Calix[n]pyrroles, with their convergent N-H hydrogen bond donors, are highly effective synthetic receptors for anions. rsc.orgrsc.orgresearchgate.netosti.govtandfonline.comnih.govrsc.orgjyu.firesearchgate.net The macrocyclic cavity provides a preorganized binding site that can selectively encapsulate anions through multiple hydrogen bonding interactions. rsc.orgjyu.fi

Research has demonstrated that calix fishersci.compyrroles exhibit significant binding affinities and selectivities for various anions in organic media. rsc.orgosti.govtandfonline.com The strength and selectivity of anion binding can be modulated by modifying the calix[n]pyrrole scaffold, such as by introducing substituents at the meso or β-positions or by incorporating additional binding motifs. rsc.orgosti.govtandfonline.comrsc.org For instance, strapped calix fishersci.compyrroles, where additional linkers connect different parts of the macrocycle, often display enhanced binding affinities and selectivities compared to their unstrapped counterparts. rsc.orgosti.gov

Detailed studies using techniques like 1H NMR spectroscopy and Isothermal Titration Calorimetry (ITC) provide quantitative data on binding constants and the thermodynamics of anion complexation. rsc.orgjyu.fi

| Calix fishersci.compyrrole Derivative | Guest Anion | Solvent | Binding Constant (Ka) | Reference |

| Unstrapped C4P | Cl- | CD2Cl2 | 1.2 × 103 M-1 | rsc.org |

| Strapped C4P (Coumarin) | Cl- | Not specified | 1.01 × 105 M-1 | rsc.org |

| meso–p-hydroxyphenyl C4P | Benzoate | Acetonitrile | 4700 M-1 | jyu.fi |

These studies highlight the significant impact of structural modifications on the anion binding capabilities of calix[n]pyrroles. The enhanced binding observed in strapped systems, for example, is attributed to the preorganization of the binding site and the potential for additional interactions between the strap and the guest anion. rsc.orgtandfonline.com

Neutral Molecule Binding

Beyond anions, calix[n]pyrroles can also bind neutral molecules. rsc.orgrsc.orgosti.govtandfonline.comjyu.fiacs.org The binding of neutral guests is typically mediated by hydrogen bonding interactions with the pyrrolic N-H groups and potentially other non-covalent forces, including van der Waals forces and CH-π interactions. rsc.orgosti.govjyu.fi

The binding of neutral molecules can induce conformational changes in the calix[n]pyrrole macrocycle, although often stabilizing the partial cone or 1,2-alternate conformations rather than the cone conformation typically seen with strong anion binders. osti.gov Aryl-extended calix fishersci.compyrroles, featuring aromatic substituents at the meso positions, can create hydrophobic cavities that are conducive to binding neutral guests. jyu.fiacs.org

Studies have shown that the nature of the neutral guest and the specific functionalization of the calix[n]pyrrole influence the binding strength and selectivity. jyu.fi For example, an aryl-extended calix fishersci.compyrrole with meso–p-hydroxyphenyl substituents was shown to encapsulate adiponitrile (B1665535) guests in its endo-cavity binding site, templating the formation of a hydrogen-bonded dimeric capsule in the solid state. jyu.fi

Cation-π Interactions in Supramolecular Assemblies

While calix[n]pyrroles are primarily known for anion binding via hydrogen bonding to the N-H protons, the π-electron-rich cavity formed by the pyrrole rings in the cone conformation can engage in cation-π interactions with appropriate cationic species. itu.edu.trjyu.fiacs.orgiipseries.orgnih.govfrontiersin.orgmdpi.comacs.org This is particularly relevant in the context of ion-pair recognition and the formation of supramolecular assemblies involving both anionic and cationic components. jyu.fiacs.orgiipseries.org

Self-Assembly Processes Involving Pyrrole Macrocycles

Pyrrole macrocycles, particularly calix[n]pyrroles, serve as versatile building blocks for the construction of complex supramolecular assemblies through various non-covalent interactions. osti.govrsc.orgitu.edu.trjyu.fiacs.orgmdpi.comresearchgate.netresearchgate.nettue.nlacs.orgrsc.org These self-assembly processes can lead to the formation of discrete structures like capsules or extended architectures such as supramolecular polymers and nanotubes.

The self-assembly is driven by a combination of interactions, including hydrogen bonding, π-π stacking, van der Waals forces, and in some cases, metal coordination. itu.edu.trrsc.orgresearchgate.netresearchgate.netrsc.org The inherent molecular recognition properties of calix[n]pyrroles, particularly their affinity for anions and certain neutral molecules, can template or direct the assembly process. osti.govjyu.fi

Examples of self-assembled structures include dimeric capsules formed through hydrogen bonding, often templated by the inclusion of a guest molecule within the calix[n]pyrrole cavity. jyu.fiacs.org Furthermore, some pyrrole-based macrocycles have been shown to self-assemble into one-dimensional structures like nanotubes, driven by interactions such as aromatic stacking. rsc.org

The ability to control the self-assembly process is crucial for creating functional supramolecular materials. This control can be achieved by tuning the molecular design of the pyrrole macrocycle, the nature of the guest molecules, and the environmental conditions. acs.org

Supramolecular Polymer Formation via Orthogonal Interactions

Supramolecular polymers are formed through the reversible assembly of monomers linked by non-covalent interactions. itu.edu.trresearchgate.netrsc.org Pyrrole derivatives, especially functionalized calix[n]pyrroles, have been utilized as monomers for the construction of supramolecular polymers. osti.govitu.edu.tracs.org A powerful strategy in this field is the use of orthogonal interactions, where multiple distinct non-covalent interactions operate simultaneously and independently to drive the self-assembly process and control the polymer structure. researchgate.netresearchgate.netrsc.orgacs.orgbeilstein-journals.org

In the context of pyrrole macrocycles, orthogonal supramolecular polymerization can involve the combination of calix[n]pyrrole-based anion recognition with other interactions such as host-guest complexation involving different molecular recognition motifs (e.g., pillararenes) acs.org, metal-ligand coordination researchgate.netresearchgate.netrsc.org, or specific hydrogen bonding arrays. beilstein-journals.org

This approach allows for the creation of complex supramolecular architectures with tailored properties and responsiveness to multiple stimuli. For example, supramolecular alternating polymers have been constructed using calix fishersci.compyrroles and pillar acs.orgarenes, leveraging concurrent anion complexation by the calix fishersci.compyrrole and host-guest interactions by the pillar acs.orgarene. acs.org These systems can exhibit multiresponsive behaviors. acs.org

The reversibility of the non-covalent interactions in supramolecular polymers based on pyrrole derivatives imparts dynamic properties, such as self-healing and responsiveness to external triggers like temperature or chemical environment. itu.edu.trresearchgate.net

Design Principles for Supramolecular Functional Systems

The design of supramolecular functional systems based on pyrrole derivatives involves the deliberate engineering of molecular structures to achieve specific recognition and assembly properties, ultimately leading to desired functions. iipseries.orgfrontiersin.orgacs.orgrsc.orgrsc.org Key design principles include:

Molecular Recognition Unit Design: Incorporating the pyrrole core, often within a macrocyclic framework like calix[n]pyrrole, provides a foundation for interactions, particularly hydrogen bonding for anion binding. rsc.orgresearchgate.netnih.gov Functionalization of the pyrrole or macrocycle scaffold allows for tuning affinity and selectivity for target guests (anions, neutral molecules, or ion pairs). rsc.orgosti.govtandfonline.comrsc.org

Integration of Multiple Interaction Sites: Designing molecules that feature multiple types of non-covalent interaction sites (e.g., hydrogen bond donors/acceptors, π-systems, metal coordination sites) enables cooperative binding and the formation of more stable and complex assemblies. jyu.fiacs.orgiipseries.org

Control over Conformation and Dynamics: Engineering the flexibility and conformational preferences of the pyrrole derivative is crucial for optimizing guest binding and directing self-assembly. osti.govrsc.org Conformational switching upon guest binding can be exploited for molecular sensing or switching functions. rsc.org

Orthogonal Interactions for Complex Assemblies: Utilizing orthogonal non-covalent interactions allows for the hierarchical assembly of complex structures and supramolecular polymers with controlled architectures and multi-responsiveness. researchgate.netresearchgate.netrsc.orgacs.orgbeilstein-journals.org

Integration with Functional Moieties: Appending functional groups (e.g., fluorophores, redox-active units, catalytic sites) to the pyrrole scaffold or macrocycle enables the development of supramolecular systems with sensing, catalytic, or other advanced functionalities. iipseries.orgfrontiersin.orgrsc.org

These design principles, guided by a fundamental understanding of non-covalent interactions and molecular recognition, are essential for advancing the field of supramolecular chemistry and developing new materials and systems with tailored properties for various applications. iipseries.orgfrontiersin.orgacs.orgrsc.org

Electrochemical Studies of Pyrrole Derivatives and Polymers

Redox Properties of Pyrrole (B145914) and Polypyrrole Systems

The electrochemical properties of pyrrole and polypyrrole systems are characterized by their redox behavior, which involves the oxidation of the monomer to form a conducting polymer and the subsequent doping/dedoping processes of the polymer chain. The electropolymerization of pyrrole typically occurs via anodic oxidation, where pyrrole monomers lose electrons and couple to form oligomers and eventually the polymer chain. This process is often carried out in the presence of a supporting electrolyte, whose anions are incorporated into the growing polymer film to maintain charge neutrality, a process known as doping.